molecular formula C15H14ClNO3S B2382202 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide CAS No. 340011-45-2

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide

Cat. No. B2382202
CAS RN: 340011-45-2
M. Wt: 323.79
InChI Key: SEFDXTKULXBNBD-UHFFFAOYSA-N
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Description

The compound “3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide” is an organic compound consisting of a propanamide backbone with a benzenesulfonyl group at the 3-position and a 4-chlorophenyl group attached to the nitrogen atom of the amide group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a propanamide backbone with a benzenesulfonyl group at the 3-position and a 4-chlorophenyl group attached to the nitrogen atom of the amide group .

Scientific Research Applications

Arylation Reactions

Benzenesulfonyl chlorides serve as valuable reagents in palladium-catalyzed direct arylations. Specifically, they enable the regioselective synthesis of β-arylated thiophenes when coupled with thiophene derivatives. This reaction proceeds without the need for an oxidant or ligand, making it an efficient method for accessing alternative regioisomers .

Covalent Organic Frameworks (COFs)

Surface-mediated synthesis of 2D covalent organic frameworks (COFs) involves benzenesulfonyl chlorides. For instance, 1,3,5-tris(4-bromophenyl)benzene can be assembled on graphite (001), copper (111), and silver (110) surfaces. These COFs exhibit intriguing properties for applications in materials science and surface chemistry .

Functionalization of Aromatic Rings

Benzenesulfonyl chlorides are versatile electrophiles that readily react with aromatic compounds. They participate in chlorosulfonation reactions, leading to the introduction of sulfonic acid groups onto the benzene ring. This functionalization can enhance solubility, alter reactivity, or modify electronic properties of the aromatic system .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its intended use or application. It could potentially be used in various fields such as medicinal chemistry, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-12-6-8-13(9-7-12)17-15(18)10-11-21(19,20)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFDXTKULXBNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide

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